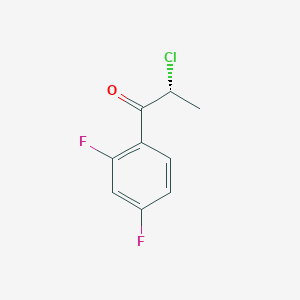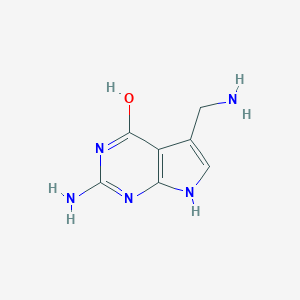
(R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate
Vue d'ensemble
Description
®-(-)-1-(1-Naphthyl)ethyl isothiocyanate is a chiral isothiocyanate compound. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by its unique structure, which includes a naphthyl group attached to an ethyl isothiocyanate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-(1-Naphthyl)ethyl isothiocyanate typically involves the reaction of ®-(-)-1-(1-Naphthyl)ethylamine with thiophosgene or other isothiocyanate-forming reagents. One common method involves the use of dicyclohexylcarbodiimide in diethyl ether at temperatures ranging from -10°C to 20°C for about 15 hours .
Industrial Production Methods
Industrial production methods for ®-(-)-1-(1-Naphthyl)ethyl isothiocyanate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-1-(1-Naphthyl)ethyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Solvents: Common solvents include diethyl ether and dichloromethane.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include thiourea and urea derivatives, which are useful intermediates in organic synthesis.
Applications De Recherche Scientifique
®-(-)-1-(1-Naphthyl)ethyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent in asymmetric synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ®-(-)-1-(1-Naphthyl)ethyl isothiocyanate exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modify the activity of enzymes and other proteins, leading to changes in biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(+)-1-(1-Naphthyl)ethylamine: A chiral amine used in similar applications.
®-(-)-1-(1-Naphthyl)ethyl isocyanate: Another chiral isocyanate with comparable reactivity.
Uniqueness
®-(-)-1-(1-Naphthyl)ethyl isothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity compared to its amine and isocyanate counterparts. This makes it particularly valuable in specific synthetic applications where isothiocyanate chemistry is required.
Propriétés
IUPAC Name |
1-[(1R)-1-isothiocyanatoethyl]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJWLIIUEIYCSF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426818 | |
| Record name | (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138617-82-0 | |
| Record name | (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-(-)-1-(1-Naphthyl)ethyl isothiocyanate a suitable reagent for determining the enantiomeric purity of chiral amines?
A1: this compound, along with its counterpart (S)-1-Phenylethyl isothiocyanate, exhibit excellent properties as chirality recognizing reagents. [] These compounds react with chiral amines to form diastereomeric thiourea derivatives. These derivatives possess distinct NMR spectral characteristics, allowing for the easy identification and quantification of the individual enantiomers in a mixture.
Q2: What are the advantages of using this compound and (S)-1-Phenylethyl isothiocyanate for this application?
A2: The research highlights a key advantage of these compounds: their stability and reactivity in aqueous conditions. [] This property simplifies the experimental procedure, making them particularly useful for analyzing chiral amines that might be sensitive to other, harsher reaction conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B163209.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)


